molecular formula C20H17FN2OS B2850750 (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 327062-28-2

(2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No. B2850750
CAS RN: 327062-28-2
M. Wt: 352.43
InChI Key: OMBQCNUPMANNPP-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazole-based compounds and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide involves the modulation of various biochemical pathways. This compound has been shown to target the mitochondrial pathway to induce apoptosis in cancer cells. Additionally, this compound has been shown to enhance the production of antioxidant enzymes and reduce the production of reactive oxygen species in neuronal cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines to reduce inflammation in various animal models.
Biochemical and Physiological Effects:
(2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, enhance the production of antioxidant enzymes, reduce the production of reactive oxygen species, and inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide in lab experiments include its potent anticancer activity, neuroprotective effects, and anti-inflammatory effects. Additionally, this compound has been shown to exhibit high purity and high yields when synthesized using the optimized method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research on (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide. Some of these directions include:
1. Further Studies on Mechanisms of Action: More research is needed to fully understand the mechanisms of action of this compound, particularly in relation to its anticancer, neuroprotective, and anti-inflammatory effects.
2. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans, particularly in relation to its potential applications in cancer treatment and neurological disorders.
3. Structural Optimization: Further research is needed to optimize the structure of this compound to improve its potency and reduce its potential toxicity.
4. Combination Therapy: Research is needed to determine the potential of using this compound in combination with other anticancer, neuroprotective, or anti-inflammatory agents to enhance its efficacy.

Synthesis Methods

The synthesis of (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide involves the reaction of 4-fluoroacetophenone with 3-methylbenzylamine in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with thioamide to yield the final product. This synthesis method has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

(2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications. Some of the research applications of this compound include:
1. Cancer Research: (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide has been shown to exhibit potent anticancer activity against a range of cancer cell lines. This compound has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway.
2. Neurological Disorders: (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide has been shown to exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This compound has been shown to enhance the production of antioxidant enzymes and reduce the production of reactive oxygen species in neuronal cells.
3. Inflammatory Disorders: (2E)-3-(4-fluorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to reduce inflammation in various animal models of inflammatory disorders.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2OS/c1-14-3-2-4-16(11-14)12-18-13-22-20(25-18)23-19(24)10-7-15-5-8-17(21)9-6-15/h2-11,13H,12H2,1H3,(H,22,23,24)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBQCNUPMANNPP-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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